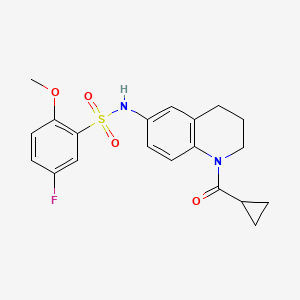

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S/c1-27-18-9-6-15(21)12-19(18)28(25,26)22-16-7-8-17-14(11-16)3-2-10-23(17)20(24)13-4-5-13/h6-9,11-13,22H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZXULWHFZVRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Construction of the tetrahydroquinoline moiety: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the sulfonamide group: This is typically done by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s design shares motifs with several agrochemical and pharmaceutical analogs. Key structural comparisons include:

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Sulfonamide vs.

- Cyclopropane Ring : Shared with cyprofuram, this group may confer steric rigidity and metabolic stability, critical for agrochemical persistence .

- Fluorine and Methoxy Substituents: The electron-withdrawing fluorine and methoxy groups on the benzene ring could enhance bioavailability and membrane permeability compared to non-halogenated analogs .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

Molecular Characteristics

The molecular formula of this compound is:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 420.52 g/mol |

| IUPAC Name | This compound |

| SMILES | O=S(=O)(Nc1ccc(cc1)OC)C(F)(C)C(=O)N2CCCCC2 |

This compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives similar to this compound. In vitro tests have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested: A549 (lung), HepG2 (liver), MCF-7 (breast), and LoVo (colon).

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis: Compounds have been shown to increase apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: The compounds can cause cell cycle arrest at the sub-G1 phase, indicating a reduction in viable cells and promotion of apoptosis .

- Molecular Docking Studies: These studies suggest strong binding affinities to key proteins involved in cancer cell survival pathways, such as Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives are known for their antibacterial efficacy. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of metabolic pathways essential for bacterial growth.

Antibacterial Testing Results

The following table summarizes the antibacterial activity of related compounds:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

These results indicate that while some derivatives show strong antibacterial effects against specific strains, others may exhibit limited activity .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant increase in apoptotic cells compared to untreated controls.

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The study found that certain modifications enhanced antibacterial activity significantly compared to standard sulfonamides.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-fluoro-2-methoxybenzene-1-sulfonamide?

- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Core formation : Construct the tetrahydroquinoline scaffold via cyclization of aniline derivatives or reductive amination.

Functionalization : Introduce the cyclopropanecarbonyl group through acylation (e.g., using cyclopropanecarbonyl chloride in the presence of a base like triethylamine).

Sulfonylation : React the intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF) .

- Critical Parameters : Reaction temperature (often 0–25°C for acylation), solvent polarity, and stoichiometric ratios impact yield and purity.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at 2-position, fluorine at 5-position) and cyclopropane geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What are the primary biological targets or pathways of interest for this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases, sulfotransferases, or proteases due to the sulfonamide moiety’s affinity for active sites .

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data to refine hydrogen positions and resolve disorder in the cyclopropane or tetrahydroquinoline ring .

- Twinned Data Handling : Apply twin-law corrections (e.g., BASF parameter in SHELXL) for non-merohedral twinning .

- Validation Tools : Check Rint and CC1/2 to ensure data quality .

Q. What strategies optimize reaction yields when introducing the cyclopropanecarbonyl group?

- Methodology :

- Protection/Deprotection : Use Boc or Fmoc groups on the tetrahydroquinoline nitrogen to prevent side reactions during acylation .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Controlled Conditions : Maintain low temperatures (−10°C to 0°C) to minimize decomposition of the cyclopropanecarbonyl reagent .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and compare IC50 values in enzyme assays (e.g., COX-2 inhibition) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity changes with substituent alterations .

Q. What are the challenges in analyzing metabolic stability using in vitro assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.